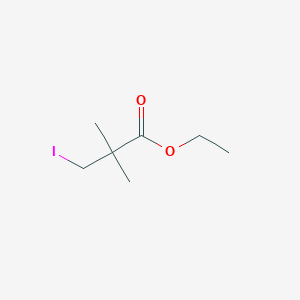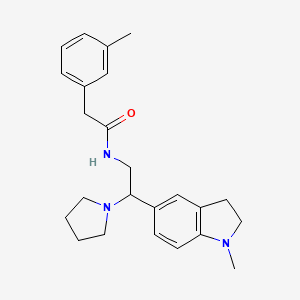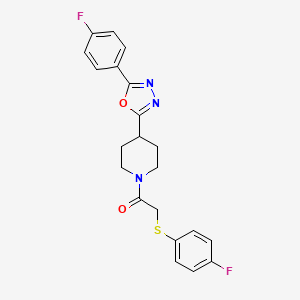![molecular formula C15H13F4NO B2876479 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene CAS No. 953718-47-3](/img/structure/B2876479.png)
1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzene, which is an aromatic compound. It contains a trifluoromethyl group (-CF3), an amino group (-NH2), and a fluorobenzene group attached to the benzene ring via an ether linkage . It’s a complex organic molecule with potential applications in various fields due to its unique structure.
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position, which is the carbon atom adjacent to the benzene ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis pathway for this specific compound isn’t available in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound is determined by its atomic constituents and the bonds between them. It has a benzene ring, which provides stability due to its aromatic nature . Attached to this ring is a trifluoromethyl group, an ether linkage, and a fluorobenzene group . The exact 3D structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. The benzene ring in the compound can participate in electrophilic aromatic substitution reactions . The amino group (-NH2) can undergo reactions typical of amines, such as acylation or alkylation .Applications De Recherche Scientifique
Organic Synthesis
The compound's utility in organic synthesis is demonstrated through its involvement in reactions such as the synthesis of amides, oximes, and acylation processes. These reactions are crucial for creating a variety of organic compounds with potential applications in medicinal chemistry and material science. The synthesis of 2-amino-3-fluorobenzoic acid is an example where such compounds serve as key intermediates in the production of halogen compounds, oximes, and amino acids (Kollmar, Parlitz, Oevers, & Helmchen, 2003).
Coordination Chemistry
In coordination chemistry, the compound's derivatives are used to synthesize fluorocryptands, which are crucial for creating metal ion complexes. These complexes are essential for studying the interaction between fluorine atoms and metal ions, providing valuable insights into coordination chemistry and potential applications in catalysis and material science. The study by Plenio, Hermann, & Diodone (1997) on the coordination chemistry of fluorocarbons, including the synthesis of difluoro-m-cyclophane-based fluorocryptands, illustrates this application (Plenio, Hermann, & Diodone, 1997).
Polymer Science
The compound is instrumental in the synthesis of fluoro-polyimides, showcasing its significance in polymer science. These polymers exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for various high-performance applications, including electronics and aerospace. Xie et al. (2001) demonstrated the synthesis of soluble fluoro-polyimides derived from a similar fluorine-containing aromatic diamine, highlighting the material's potential in creating advanced polymeric materials (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
Safety and Hazards
Orientations Futures
The future directions for research on this compound could involve exploring its potential applications in various fields, such as pharmaceuticals, materials science, or chemical synthesis. This would involve conducting further studies to understand its properties, reactivity, and interactions with other substances .
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that compounds with a trifluoromethyl group have been known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, thereby altering their function.
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be involved given the presence of a boron reagent .
Result of Action
The compound’s potential to undergo various reactions suggests that it could induce a range of effects at the molecular and cellular level .
Propriétés
IUPAC Name |
2-(3-fluorophenoxy)-1-[3-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4NO/c16-12-5-2-6-13(8-12)21-9-14(20)10-3-1-4-11(7-10)15(17,18)19/h1-8,14H,9,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVHEFKXNOALTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(COC2=CC(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)

![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)

![1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2876405.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B2876409.png)

![2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid](/img/structure/B2876411.png)

![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine](/img/structure/B2876413.png)
![8'-chloro-1-(3,5-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2876414.png)

![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2876418.png)
